Vactosertib

概要

説明

バクトセチブは、形質転換成長因子-β型I受容体キナーゼの低分子阻害剤です。 腫瘍の増殖と転移に重要な役割を果たす形質転換成長因子-βシグナル伝達経路を阻害することにより、さまざまな癌の治療に有効である可能性が知られています .

科学的研究の応用

Vactosertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the transforming growth factor-beta signaling pathway and its role in various chemical reactions.

Biology: Employed in research to understand cellular processes influenced by the transforming growth factor-beta pathway, such as cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential in treating cancers, particularly those resistant to conventional therapies. .

Industry: Utilized in the development of new therapeutic agents targeting the transforming growth factor-beta pathway

作用機序

バクトセチブは、形質転換成長因子-β型I受容体キナーゼを阻害することにより効果を発揮します。この阻害は、SMAD2やSMAD3などの下流シグナル伝達分子のリン酸化と活性化を阻害します。この経路を遮断することで、バクトセチブは腫瘍の増殖、転移、免疫回避を抑制します。 この化合物は、腫瘍の微小環境を調節することで、他の抗癌療法の有効性を高めることも示されています .

類似化合物:

ビントラフジブアルファ: 形質転換成長因子-βとプログラム細胞死リガンド1に結合する二機能性コンジュゲート。

AVID200: 計算によって設計された形質転換成長因子-β受容体細胞外ドメインのトラップで、Fcドメインに融合されています。

ルスパターセプト: アクチビン受容体IIbと免疫グロブリンGを連結した組換え融合タンパク質.

バクトセチブの独自性: バクトセチブは、形質転換成長因子-β型I受容体キナーゼに対する高い効力と選択性によって際立っています。 複数の癌種において、良好な安全性プロファイルと有効性が示されており、さらなる臨床開発の有望な候補となっています .

Safety and Hazards

Vactosertib is considered toxic and can cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, it has been shown to have an acceptable safety profile .

将来の方向性

Vactosertib has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and colorectal cancer . Future research will likely focus on further evaluating its safety and efficacy in larger clinical trials, as well as exploring its potential in combination with other therapies .

生化学分析

Biochemical Properties

Vactosertib plays a significant role in biochemical reactions by interacting with various biomolecules. It selectively inhibits TGF-β receptor type I, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This interaction with the TGF-β signaling pathway is critical in its function as an anti-cancer agent .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to decrease cell proliferation and induce spheroid shrinkage . Moreover, this compound suppresses the cell cycle and induces apoptosis by regulating the expression of p53 and BAX proteins . It also enhances the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reversibly binds to the adenosine triphosphate binding site on ALK5 with high affinity, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This inhibition of the TGF-β signaling pathway decreases epithelial-to-mesenchymal transition and metastasis, and increases the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound pharmacokinetics were dose-proportional within the tested dose range with negligible accumulation when administered once daily for five days . This suggests that this compound has good stability and does not degrade significantly over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve anti-tumor properties in both cellular and animal models of colorectal cancer (CRC) when administered either alone or in combination with the standard first-line chemotherapeutic treatment, 5-Fluorouracil (5-FU) .

Metabolic Pathways

This compound is involved in the TGF-β signaling pathway, which is a critical metabolic pathway in many pathologies, including cancer . By inhibiting the TGF-β receptor type I, this compound affects the metabolic flux of this pathway.

準備方法

合成経路と反応条件: バクトセチブの合成は、重要な中間体の調製から始まり、複数のステップを必要とします温度、溶媒、触媒などの特定の反応条件は、高収率と純度を確保するために最適化されています .

工業的生産方法: バクトセチブの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、コスト効率と効率を最適化し、化合物が医薬品グレードの基準を満たしていることを保証します。 連続フロー化学や自動合成などの高度な技術を採用することで、生産を強化できる場合があります .

化学反応の分析

反応の種類: バクトセチブは、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素などの酸化剤を使用して、酸素を添加したり水素を除去したりする反応です。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、水素を添加したり酸素を除去したりする反応です。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります .

4. 科学研究への応用

バクトセチブは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Bintrafusp alfa: A bifunctional conjugate that binds transforming growth factor-beta and programmed death-ligand 1.

AVID200: A computationally designed trap of transforming growth factor-beta receptor ectodomains fused to an Fc domain.

Luspatercept: A recombinant fusion that links the activin receptor IIb to immunoglobulin G.

Uniqueness of Vactosertib: this compound stands out due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. It has shown a favorable safety profile and efficacy in multiple cancer types, making it a promising candidate for further clinical development .

特性

IUPAC Name |

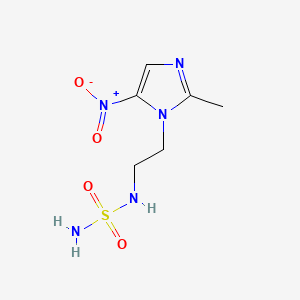

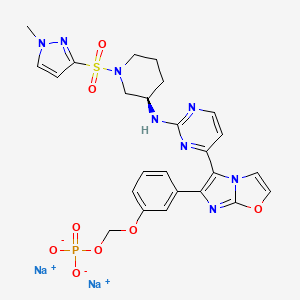

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCDSQATIJKQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010181 | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352608-82-2 | |

| Record name | Vactosertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vactosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACTOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)

![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)

![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)

![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)

![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)

![6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B612228.png)